1-(Mesitylsulfonyl)piperidin-4-one

Vue d'ensemble

Description

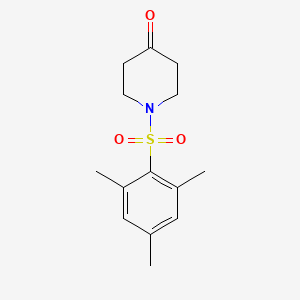

1-(Mesitylsulfonyl)piperidin-4-one is an organic compound with the molecular formula C14H19NO3S. This compound is characterized by a piperidinone core substituted with a mesitylsulfonyl group. It is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Mécanisme D'action

Target of Action

The primary target of 1-(Mesitylsulfonyl)piperidin-4-one is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This blockade of the CCR5 receptor is a key step in the biochemical pathway that leads to the prevention of HIV-1 infection .

Result of Action

The result of the action of this compound is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the infection process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Mesitylsulfonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with mesitylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Mesitylsulfonyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Applications De Recherche Scientifique

1-(Mesitylsulfonyl)piperidin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is utilized in the production of pharmaceuticals and other fine chemicals

Comparaison Avec Des Composés Similaires

- 1-(Methylsulfonyl)piperidin-4-one

- 4-Piperidinone, 1-[(2,4,6-trimethylphenyl)sulfonyl]-

Comparison: 1-(Mesitylsulfonyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Activité Biologique

1-(Mesitylsulfonyl)piperidin-4-one is a sulfonamide derivative with notable biological activities, particularly in antibacterial and antiviral domains. This compound has garnered attention for its potential therapeutic applications, making it a subject of various studies aimed at elucidating its mechanisms of action, efficacy, and safety profiles.

Chemical Structure and Properties

This compound possesses a piperidine ring substituted with a mesitylsulfonyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, showing potential as an antibacterial agent.

- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain to be fully characterized.

- Cytotoxic Effects : In cancer research, the compound has shown cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival or viral replication. For instance, it could interfere with metabolic pathways essential for pathogen growth.

- Cell Signaling Modulation : It may alter cell signaling pathways that regulate cell proliferation and apoptosis in cancer cells.

Antibacterial Studies

A study evaluated the antibacterial properties of this compound against common pathogens. The results indicated that the compound exhibited significant inhibition at low concentrations (IC50 values ranging from 5 to 20 µM for various strains) .

Antiviral Studies

In vitro assays demonstrated that this compound could reduce viral load in infected cell cultures. The mechanism appears to involve interference with viral entry or replication processes .

Cytotoxicity in Cancer Cell Lines

A series of experiments were conducted on human cancer cell lines, including colon and breast cancer models. The compound showed selective cytotoxicity, with IC50 values around 15 µM for colon cancer cells, indicating its potential as a chemotherapeutic agent .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antibacterial Activity | Significant inhibition against E. coli and S. aureus with IC50 values < 20 µM. |

| Study 2 | Antiviral Effects | Reduced viral replication in Vero cells infected with influenza virus by approximately 70%. |

| Study 3 | Cytotoxicity | Induced apoptosis in colon cancer cells, with an IC50 value of 15 µM. |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal toxicity. Further investigations are needed to evaluate long-term effects and potential side effects.

Propriétés

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-10-8-11(2)14(12(3)9-10)19(17,18)15-6-4-13(16)5-7-15/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJETYOAYDFXNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(=O)CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.